5-Isocyanato-4-methyl-2-phenyl-thiazole
Description
Properties
IUPAC Name |
N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-10(12-7-14)15-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVZHJJTAVLAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
The 2-amino-4-methyl-2-phenyl-thiazole intermediate is synthesized via Hantzsch thiazole cyclization. Ethyl 2-amino-4-methylthiazole-5-carboxylate is a common starting material, as demonstrated in. Key steps include:
Isocyanate Formation
The amine intermediate is treated with phosgene or triphosgene to generate the isocyanate group:
-
Triphosgene reaction : Conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary base (e.g., triethylamine) at 0–5°C. Yields range from 70–89%.
-
Phosgene gas : Requires strict temperature control (−10 to 0°C) and anhydrous conditions, yielding 65–78%.
-
Dissolve 2-amino-4-methyl-2-phenyl-thiazole (1.0 mmol) in DCM.
-
Add triphosgene (0.33 mmol) dropwise at 0°C.
-
Stir for 3–4 hours, then quench with aqueous NaHCO₃.
-
Purify via flash chromatography (hexane/ethyl acetate).
Diazotization-Chlorination-Isocyanate Substitution
Diazotization and Chlorination
Direct Thiazole Ring Construction with Isocyanate Moieties
Hantzsch Thiazole Synthesis Modifications
A less common approach involves incorporating the isocyanate group during thiazole ring formation. Thioureas or thioamides are reacted with α-haloketones bearing pre-installed isocyanate groups. For example:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate thiazole formation. A 2017 study achieved 55% yield by reacting 4-methyl-2-phenyl-thiazole-5-carbonyl chloride with NaN₃ followed by Curtius rearrangement.
Comparative Analysis of Methods
Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: 5-Isocyanato-4-methyl-2-phenyl-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.
Cycloaddition Reactions: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, forming cyclic adducts.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
Scientific Research Applications
5-Isocyanato-4-methyl-2-phenyl-thiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including polymers and coatings, due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 5-Isocyanato-4-methyl-2-phenyl-thiazole is primarily related to its isocyanate group, which can react with various nucleophiles. This reactivity allows it to modify biological molecules, potentially leading to its observed biological activities. The compound may interact with proteins, enzymes, or other cellular components, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Thiazole and Isocyanato Derivatives
Reactivity and Electronic Effects
- Isocyanato Group Reactivity : The electron-withdrawing nature of the thiazole ring in this compound may enhance the electrophilicity of the -NCO group compared to pyridine-based isocyanates (e.g., 5-isocyanato-2-(trifluoromethyl)pyridine) .
Structural and Crystallographic Insights
- Planarity and Conformation : Thiazole derivatives with fluorophenyl groups () exhibit planar conformations except for one perpendicular fluorophenyl substituent. In contrast, the phenyl group in this compound likely adopts a coplanar arrangement with the thiazole ring, influencing packing efficiency and melting points .
Q & A
Q. Table 1: Optimization of Synthesis Conditions via Factorial Design
| Variable | Low Level (-1) | High Level (+1) | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 25 | 60 | 40 |
| Solvent (Dielectric) | DCM (ε=8.9) | DMF (ε=37) | THF (ε=7.5) |
| Catalyst (mol%) | 5 | 15 | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
